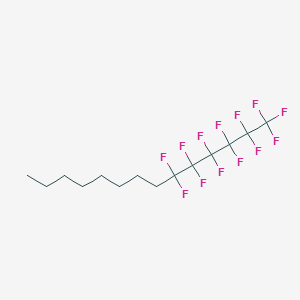
1-(Perfluorohexyl)octane
描述
1-(Perfluorohexyl)octane, also known as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradecane, is a semifluorinated alkane with the molecular formula C14H17F13. This compound is characterized by its unique structure, which includes six perfluorinated carbon atoms and eight hydrogenated carbon atoms. It is known for its high chemical stability, low surface tension, and inert nature, making it valuable in various scientific and industrial applications .
作用机制
Target of Action
The primary targets of 1-(Perfluorohexyl)octane are the lipid layer and meibomian glands . These targets play a crucial role in maintaining the stability of the tear film, which is essential for eye health.
Mode of Action
This compound is believed to interact with the air-liquid interface of the tear film and form a monolayer . This interaction prevents the evaporation of the aqueous phase of the tears .
Biochemical Pathways
Its action in the lipid layer and meibomian glands suggests that it may influence the lipid metabolism pathways associated with tear film production and stability .
Pharmacokinetics
It is known that the compound is administered ophthalmically . It spreads rapidly across the ocular surface due to its low surface and interface tensions .
Result of Action
The action of this compound results in alleviation of symptoms of dry eye disease, increase in tear film breakup time, and increase in lipid layer thickness . These effects contribute to improved tear film stability and quality .
Action Environment
The action of this compound can be influenced by environmental factors For instance, conditions that promote tear evaporation, such as dry or windy environments, may increase the need for its use.
生化分析
Biochemical Properties
1-(Perfluorohexyl)octane is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears .
Cellular Effects
The cellular effects of this compound are primarily observed in the context of dry eye disease. It is administered ophthalmically to alleviate symptoms of dry eye disease, increase tear film breakup time, and increase lipid layer thickness . These effects suggest that this compound may influence cell function by altering the stability of the tear film, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules present in the tear film .
Temporal Effects in Laboratory Settings
Given its use as a treatment for dry eye disease, it is likely that the effects of this compound on cellular function and the stability of the tear film would be observed over time in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given its use in the treatment of dry eye disease, it is likely that the effects of this compound would vary with different dosages, with potential threshold effects observed in these studies .
Metabolic Pathways
Given its chemical structure and properties, it is likely that this compound interacts with enzymes or cofactors involved in lipid metabolism .
Transport and Distribution
Given its amphiphilic nature, it is likely that this compound is transported and distributed within cells and tissues via passive diffusion .
Subcellular Localization
Given its amphiphilic nature and its interactions with the tear film, it is likely that this compound is localized to the cell membrane .
准备方法
1-(Perfluorohexyl)octane can be synthesized through several methods. One notable synthetic route involves the visible light-catalyzed olefin hydroalkylation reaction. This method uses perfluorohexyl iodoalkane and 1-octene as starting materials, with tertiary amines such as triethylamine or tributylamine as iodine atom seizing agents. The reaction is catalyzed by solid odorless mercaptans like triphenyl silanthiol, avoiding the generation of byproducts. This method is advantageous due to its mild reaction conditions, simplicity, and scalability .
化学反应分析
1-(Perfluorohexyl)octane undergoes various chemical reactions, including:
Reduction: It can be reduced to fluoroalkanes using precious metal catalysts and inorganic compounds.
Substitution: The compound can participate in substitution reactions, where fluorine atoms are replaced by other functional groups under specific conditions.
Oxidation: Although less common, it can undergo oxidation reactions under strong oxidizing conditions.
Common reagents used in these reactions include precious metal catalysts, tertiary amines, and solid odorless mercaptans. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(Perfluorohexyl)octane has a wide range of scientific research applications:
Chemistry: It is used as a solvent, surfactant, and reagent in organic synthesis due to its chemical stability and inertness.
Biology: The compound is utilized in biological studies for its unique properties, such as low surface tension and compatibility with organic solvents.
Medicine: It is used in ophthalmology as a vitreous substitute and in the treatment of dry eye disease. .
相似化合物的比较
1-(Perfluorohexyl)octane is unique due to its semifluorinated structure, which imparts exceptional chemical stability and low surface tension. Similar compounds include:
Perfluorooctane: Another semifluorinated alkane with similar properties but a different carbon chain length.
Perfluorodecalin: A perfluorinated compound used in similar applications but with a different molecular structure.
Perfluorotributylamine: Known for its use in medical and industrial applications, with properties akin to this compound.
These compounds share some properties with this compound but differ in their specific applications and molecular structures.
属性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYIIOKOQSICTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)6(CH2)8H, C14H17F13 | |
| Record name | Tetradecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440585 | |
| Record name | 1-(Perfluorohexyl)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133331-77-8 | |
| Record name | Perfluorohexyloctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133331-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorohexyloctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133331778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Perfluorohexyl)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Perfluorohexyl)octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluorohexyloctane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VYX4ELWQM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


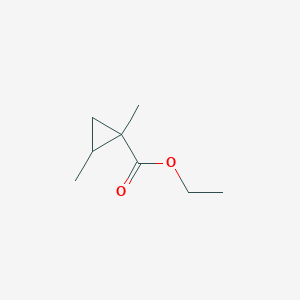

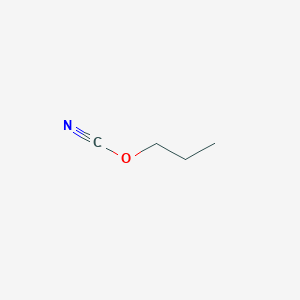
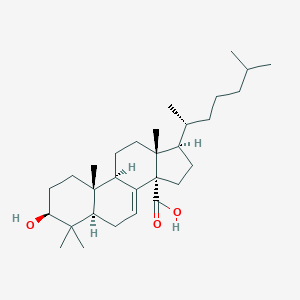

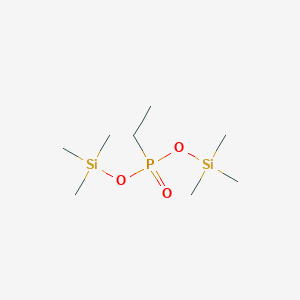
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
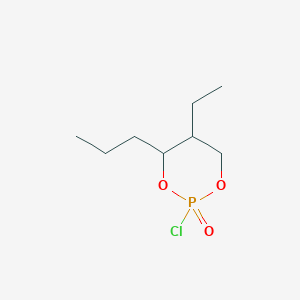
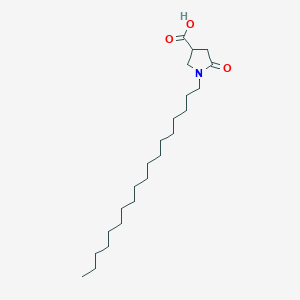
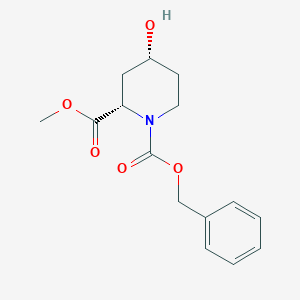
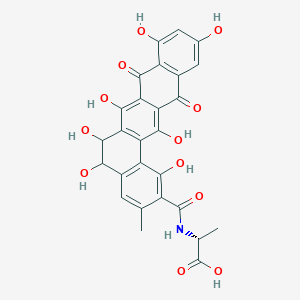

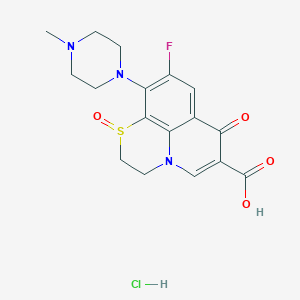
![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
